molecular formula C9H5F5O2 B1402977 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 1356109-99-3

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1402977
CAS No.: 1356109-99-3
M. Wt: 240.13 g/mol
InChI Key: QGCQULMTLOLTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H5F5O2 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Research in Medicinal Chemistry

Another application area is in the process research for medicinal chemistry, where similar compounds are intermediates in synthesizing potential therapeutic agents. For instance, Wolf (2008) conducted process research on preparing 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone via Friedel–Crafts acylation for Alzheimer’s disease treatment. The study highlights the importance of such compounds in developing new drugs and optimizing their synthesis for large-scale production (Wolf, 2008).

Fluorescence and Photophysical Properties

Compounds with a structure related to 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone also find applications in studying fluorescence and photophysical properties. Singh and Kanvah (2000) investigated diarylbutadienes' absorption and fluorescence behavior, providing insights into how such compounds can be used in developing fluorescent probes and understanding solvent effects on fluorescence (Singh & Kanvah, 2000).

Polymer Science

In polymer science, derivatives of this compound are used to synthesize advanced polymer materials. Kim, Robertson, and Guiver (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, demonstrating the role of such compounds in creating functional materials with specific properties like high proton conductivity (Kim, Robertson, & Guiver, 2008).

Properties

IUPAC Name

1-(2,3-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-5-3-2-4(6(10)7(5)11)8(15)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCQULMTLOLTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744461
Record name 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-99-3
Record name 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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